L-m-Tyrosine
Overview
Description
L-m-Tyrosine: , also known as 3-hydroxyphenylalanine, is an aromatic amino acid that plays a crucial role in various physiological processes. It is a non-essential amino acid, meaning that it can be synthesized by the body from other amino acids. This compound is involved in the synthesis of important neurotransmitters and hormones, including dopamine, norepinephrine, and epinephrine .
Mechanism of Action
Target of Action
L-m-Tyrosine, also known as 3-Hydroxy-L-phenylalanine, is a non-essential amino acid that plays a crucial role in the production of several important substances in the body. It is synthesized from phenylalanine and serves as the precursor of epinephrine, thyroid hormones, and melanin . The primary targets of this compound are the cells where it is involved in protein synthesis and hormone production .
Mode of Action
This compound is produced in cells by hydroxylating the essential amino acid phenylalanine . This relationship is much like that between cysteine and methionine. Half of the phenylalanine required goes into the production of tyrosine; if the diet is rich in tyrosine itself, the requirements for phenylalanine are reduced by about 50% .
Biochemical Pathways
Tyrosine is synthesized de novo via the shikimate pathway, which also gives rise to the other two aromatic amino acids, phenylalanine and tryptophan . Furthermore, tyrosine is used as a substrate to synthesize numerous specialized metabolites in different groups of plants . In plants, tyrosine can be modified by different enzymes to yield specific types of tyrosine-derived metabolites .
Pharmacokinetics
It is known that tyrosine kinase inhibitors, which block the tyrosine kinases responsible for the dysregulation of intracellular signaling pathways in tumor cells, have been studied for their impact on age and sex on the levels of certain drugs in plasma and cerebrospinal fluid samples .
Action Environment
The action environment of this compound can be influenced by various factors. For instance, bacterial tyrosinases, which are enzymes that catalyze the oxidation of phenols (such as tyrosine) to quinones, have been found to possess biochemical characteristics that typically make them more suited to applications requiring special operational conditions such as alkaline pH, high or low temperature, the presence of organic solvents, and the presence of inhibitors .
Biochemical Analysis
Biochemical Properties
L-m-Tyrosine interacts with several enzymes, proteins, and other biomolecules. For instance, tyrosinase, a copper-containing oxidase, can catalyze the hydroxylation of this compound to catechol . This interaction is critical in the formation of yellow pigment (betalamic acid) and red fluorometric betaxanthin .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Abnormal this compound concentrations in plasma/urine can be used as a biomarker in the detection of various diseases, such as alkaptonuria, tyrosinemia, and liver disease .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, tyrosinase converts this compound to L-DOPA, which is then catalyzed by DOPA-dioxygenase into betalamic acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have shown that this compound has a threshold effect and can have toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels . For example, tyrosinase and DOPA-dioxygenase are enzymes that interact with this compound in the formation of betalamic acid .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound affects its activity or function . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Electrophilic Fluorodestannylation: One method involves the electrophilic fluorodestannylation of N-trifluoroacetyl-3-acetyl-6-trimethylstannyl-L-m-tyrosine ethyl ester, followed by exhaustive deprotection of the acid, amine, and phenol groups.
Alcohol-Enhanced Cu-Mediated Radiofluorination: Another method uses alcohol-enhanced copper-mediated radiofluorination of Bpin-substituted chiral nickel (II) complex in the presence of non-basic Bu4ONTf using a volatile isopropanol/acetonitrile mixture as the reaction solvent.
Industrial Production Methods: : Industrial production of L-m-Tyrosine often involves microbial fermentation and enzymatic catalysis due to their environmentally friendly and efficient nature .
Chemical Reactions Analysis
Types of Reactions
Oxidation: L-m-Tyrosine can undergo oxidation reactions, particularly involving the hydroxyl group on the aromatic ring.
Phosphorylation: The hydroxyl group of this compound can form ester linkages with phosphate groups, a common post-translational modification in proteins.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Phosphorylation Conditions: Phosphate groups are transferred to tyrosine residues by protein kinases.
Major Products
Scientific Research Applications
Chemistry
- L-m-Tyrosine is used as a precursor for the synthesis of various chemicals, including 3,4-dihydroxyphenylalanine and tyramine .
Biology
- It plays a role in the synthesis of neurotransmitters and hormones, making it essential for studying brain function and stress response .
Medicine
- This compound is used in the production of radiolabeled tracers for positron emission tomography (PET) imaging, particularly in the diagnosis and staging of Parkinson’s disease .
Industry
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine:
Ortho-Tyrosine:
Uniqueness
Properties
IUPAC Name |
(2S)-2-amino-3-(3-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKXXXDKRQWDET-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871778 | |
Record name | L-m-Tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Meta-Tyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059720 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
587-33-7 | |
Record name | L-m-Tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=587-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Tyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Tyrosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03552 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-m-Tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-META-TYROSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5YF57V4QW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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